ethyl 5-(2,3,4-trifluorophenyl)-1,2-oxazole-3-carboxylate
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Overview
Description
Ethyl 5-(2,3,4-trifluorophenyl)-1,2-oxazole-3-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a trifluorophenyl group attached to the oxazole ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(2,3,4-trifluorophenyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3,4-trifluorobenzonitrile with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2,3,4-trifluorophenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The trifluorophenyl group can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted oxazole compounds.
Scientific Research Applications
Ethyl 5-(2,3,4-trifluorophenyl)-1,2-oxazole-3-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests and weeds.
Material Science: Its unique chemical structure makes it a candidate for the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of ethyl 5-(2,3,4-trifluorophenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The trifluorophenyl group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Ethyl 5-(2,3,4-trifluorophenyl)-1,2-oxazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(2,3,4-trifluorophenyl)-1,2-oxazole-4-carboxylate: This compound has a similar structure but with the carboxylate group at a different position on the oxazole ring, which may affect its chemical reactivity and biological activity.
Mthis compound: The methyl ester variant may have different solubility and reactivity profiles compared to the ethyl ester.
Ethyl 5-(2,3,4-difluorophenyl)-1,2-oxazole-3-carboxylate: The presence of one less fluorine atom can influence the compound’s electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific trifluorophenyl substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
1188143-54-5 |
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Molecular Formula |
C12H8F3NO3 |
Molecular Weight |
271.2 |
Purity |
95 |
Origin of Product |
United States |
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